molecular formula C17H15N3O2 B2810064 N-(pyridin-3-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide CAS No. 952976-34-0

N-(pyridin-3-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide

Cat. No.: B2810064
CAS No.: 952976-34-0
M. Wt: 293.326
InChI Key: LCKXGXJPVXHGDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(pyridin-3-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is a synthetic small molecule featuring an isoxazole core linked to a pyridine acetamide group. This structure is of significant interest in medicinal chemistry for the development of novel enzyme inhibitors. Isoxazole derivatives are extensively investigated for their potential to inhibit key enzymes involved in inflammatory and infectious diseases. Specifically, isoxazol-5(2H)-one analogues have been identified as potent, competitive inhibitors of Human Neutrophil Elastase (HNE), a serine protease implicated in the pathology of chronic obstructive pulmonary disease (COPD), cystic fibrosis, and other inflammatory conditions . The structure-activity relationship (SAR) of similar compounds suggests that the acetamide moiety is critical for binding affinity and potency, often enabling favorable interactions within the enzyme's active site . Furthermore, the isoxazole scaffold is a privileged structure in antifungal research, with derivatives being explored for their therapeutic potential in preventing or treating fungal diseases . This product is intended for research applications such as hit-to-lead optimization, mechanism of action studies, and SAR exploration. It is supplied For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

2-[5-(4-methylphenyl)-1,2-oxazol-3-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-12-4-6-13(7-5-12)16-9-15(20-22-16)10-17(21)19-14-3-2-8-18-11-14/h2-9,11H,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKXGXJPVXHGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(pyridin-3-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Attachment of the Pyridine Ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the isoxazole core.

    Introduction of the Acetamide Group: The final step could involve the acylation of an amine group with an acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group on the p-tolyl ring, forming a carboxylic acid.

    Reduction: Reduction reactions could target the isoxazole ring, potentially opening it to form different structures.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridine or isoxazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

“N-(pyridin-3-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide” could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for “N-(pyridin-3-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The pyridine and isoxazole rings could facilitate binding to specific sites on proteins, while the acetamide group might enhance solubility and bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name Key Substituents Bioactivity (IC₅₀/EC₅₀, μM) Reference
N-(pyridin-3-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide (Target) p-Tolyl, pyridin-3-yl Not reported
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Fluoro, 3-methylisoxazole, pyridin-4-yl 5.797
(E)-2-(5-amino-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Amino, 3-methylisoxazole, quinolin-6-yl 5.58
(S)-2-(benzo[d]isoxazol-3-yl)-N-(1-(3-(4-chloro-1-methyl-3-(methylsulfonamido)-1H-indazol-7-yl)... Benzo[d]isoxazole, indazole, chloro Not reported (kinase focus)

Key Observations :

  • Quinolin-6-yl analogs (e.g., ) exhibit moderate bioactivity but may face solubility challenges due to increased aromaticity.
  • Isoxazole Modifications : The 3-methylisoxazole group in compounds introduces conformational rigidity, whereas the benzo[d]isoxazole in enhances π-π stacking interactions but increases molecular weight .
  • Substituent Effects: Fluoro and amino groups on the indolinone core () correlate with higher bioactivity (IC₅₀ ~5.5–5.8 μM), suggesting electronegative or hydrogen-bonding substituents enhance target engagement. The p-tolyl group in the target compound may similarly optimize lipophilicity for cellular uptake .

Physicochemical Properties

  • Molecular Weight : The target compound (MW ~335 g/mol) is smaller than ’s kinase inhibitor (MW >500 g/mol), aligning with Lipinski’s rule of five for oral bioavailability .

Implications for Drug Design

The comparison underscores the importance of substituent selection in balancing bioactivity, solubility, and pharmacokinetics. For instance:

  • Pyridin-3-yl vs. pyridin-4-yl: Positional isomerism affects target interaction geometry .
  • p-Tolyl vs. benzo[d]isoxazole: The former optimizes lipophilicity without excessive bulk, while the latter may improve target affinity in kinase inhibitors .

Biological Activity

N-(pyridin-3-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide is a synthetic organic compound that exhibits significant biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a complex structure with a pyridine ring, an isoxazole ring, and an acetamide moiety. The molecular formula is C18H17N3O2C_{18}H_{17}N_{3}O_{2} with a molecular weight of 307.3 g/mol.

Synthesis Methods:

  • Formation of the Isoxazole Ring: Achieved through a 1,3-dipolar cycloaddition reaction involving nitrile oxides.
  • Attachment of the Pyridine Ring: Typically involves coupling reactions such as Suzuki or Heck reactions.
  • Introduction of the Acetamide Group: Finalized by acylation using acetic anhydride or acetyl chloride.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may inhibit certain enzymes involved in inflammatory processes or cancer progression, leading to its anti-inflammatory and anticancer properties. The structural features, including the pyridine and isoxazole rings, enhance its binding affinity to biological targets, which modulates their activity effectively.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, derivatives with similar structural motifs have shown inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and LOX .

Anticancer Activity

This compound has been evaluated for its anticancer potential across various cell lines:

Cell Line IC50 (µM) Effect Observed
MCF712.50Growth inhibition
SF-26842.30Cytotoxicity
NCI-H46026.00Apoptosis induction

These findings suggest that the compound can effectively inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines .

Case Studies

  • Study on MCF7 Cells:
    A study demonstrated that this compound significantly inhibited the growth of MCF7 breast cancer cells with an IC50 value of 12.50 µM, indicating potent cytotoxic activity .
  • Inflammation Models:
    In animal models of inflammation, compounds similar to this acetamide derivative were shown to reduce edema and inflammatory markers significantly, supporting its potential therapeutic application in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(pyridin-3-yl)-2-(5-(p-tolyl)isoxazol-3-yl)acetamide?

  • Methodology : Synthesis typically involves forming the isoxazole ring via cycloaddition of nitrile oxides with alkynes/alkenes, followed by coupling the isoxazole intermediate with a pyridin-3-yl acetamide derivative. Reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) are critical for amide bond formation. Reaction conditions (temperature, solvent, pH) must be tightly controlled to minimize side products. Purification via column chromatography or recrystallization is recommended .
  • Data Contradictions : While emphasizes pyridine-methylation for stability, the target compound lacks this group, necessitating adjustments in reaction time or catalyst loading.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology : Use ¹H/¹³C NMR to verify aromatic protons (pyridine, isoxazole, p-tolyl) and acetamide carbonyl signals (~168-170 ppm). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (C₁₇H₁₄N₃O₂; theoretical ~292.11 g/mol). HPLC (>95% purity) and FT-IR (amide C=O stretch at ~1650 cm⁻¹) further validate purity and functional groups .

Q. What preliminary assays are recommended to evaluate its bioactivity?

  • Methodology : Screen for antimicrobial activity using broth microdilution (MIC against Gram+/Gram- bacteria, fungi) and anticancer potential via MTT assays (IC₅₀ in cancer cell lines). Include positive controls (e.g., doxorubicin) and validate solubility in DMSO/PBS for dose-response studies. Structural analogs in and show activity against S. aureus (MIC ~8 µg/mL) and HCT-116 cells (IC₅₀ ~12 µM), suggesting similar protocols .

Advanced Research Questions

Q. How can computational modeling predict biological targets for this compound?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) against kinases (e.g., EGFR, CDK2) or antimicrobial targets (e.g., DNA gyrase). Use MD simulations (GROMACS) to assess binding stability. highlights pyridine-isoxazole hybrids as kinase inhibitors, while recommends quantum chemical calculations to optimize reaction paths for analog synthesis .
  • Data Contradictions : Predicted binding affinities may conflict with experimental IC₅₀ values due to solvation effects—validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Q. What strategies resolve contradictory bioactivity data across structural analogs?

  • Methodology : Compare substituent effects: the p-tolyl group in the target compound may enhance lipophilicity vs. phenyl analogs (). Use SAR studies to test derivatives with halogens or electron-withdrawing groups on the aryl ring. Address solubility discrepancies (e.g., logP >3) via PEGylation or pro-drug formulations .

Q. How can researchers improve metabolic stability and solubility for in vivo studies?

  • Methodology :

  • Stability : Conduct hepatic microsome assays to identify metabolic hotspots (e.g., pyridine N-oxidation). Introduce fluorine or methyl groups to block degradation .
  • Solubility : Use co-solvents (cyclodextrins) or salt formation (hydrochloride). notes thiazole-containing analogs achieve 10-fold solubility improvements via sulfonation .

Q. What experimental designs mitigate synthetic yield variability in scale-up?

  • Methodology : Apply DoE (Design of Experiments) to optimize parameters (temperature, stoichiometry). Use inline PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress. emphasizes reactor design (e.g., continuous flow systems) to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.